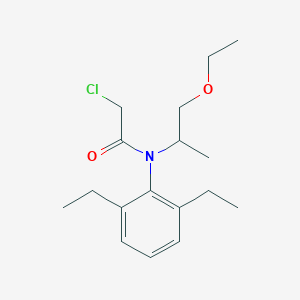
3-Hydroxy-5'-nitro-1,2'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is a bipyridinium compound with notable applications in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyl group at the 3-position and a nitro group at the 5’-position on the bipyridinium ring system. The dichloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride typically involves the cyclocondensation reaction between electron-rich aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines under reflux conditions in methanol . The reaction is usually carried out over several days to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bipyridinium ring can undergo reduction to form radical cations.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can react with the hydroxyl group.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of radical cations and dihydro derivatives.
Substitution: Formation of ether and amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride involves its interaction with molecular targets through redox processes. The bipyridinium ring system can undergo reversible one- and two-electron reductions, leading to significant changes in electronic absorption spectra . These redox properties are harnessed in various applications, including molecular machines and data storage devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridinium dichloride: Similar redox properties but lacks the hydroxyl and nitro groups.
3,3’-Bipyridinium dichloride: Different electronic properties due to the position of the nitrogen atoms.
2,2’-Bipyridinium dichloride: Exhibits different planarity and redox behavior.
Uniqueness
3-Hydroxy-5’-nitro-1,2’-bipyridin-1-ium dichloride is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical reactivity and redox properties. These functional groups enable its use in a wider range of applications compared to other bipyridinium derivatives.
Eigenschaften
CAS-Nummer |
54346-55-3 |
|---|---|
Molekularformel |
C10H9Cl2N3O3 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
1-(5-nitropyridin-1-ium-2-yl)pyridin-1-ium-3-ol;dichloride |
InChI |
InChI=1S/C10H7N3O3.2ClH/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16;;/h1-7H;2*1H |
InChI-Schlüssel |
PHDQKCGQDCNEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2=[NH+]C=C(C=C2)[N+](=O)[O-])O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)


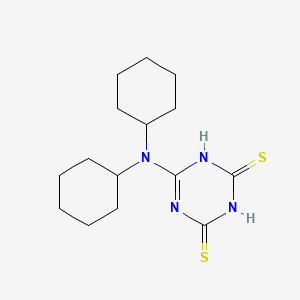

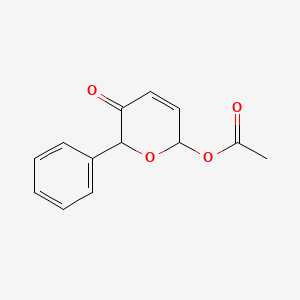

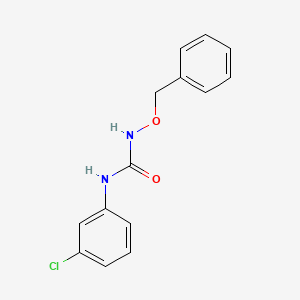
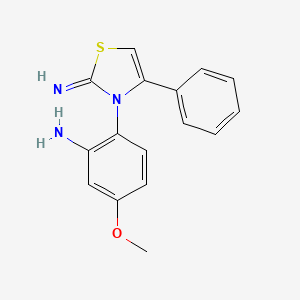

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
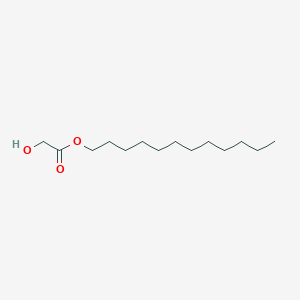
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
